molecular formula C18H15N3O3 B2591957 7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1396854-73-1

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2591957
CAS No.: 1396854-73-1
M. Wt: 321.336
InChI Key: ZNGPWWHOGYNVMC-UHFFFAOYSA-N
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Description

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a methoxy group and a carboxamide group linked to a pyrazolo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group through methylation reactions. The pyrazolo[1,5-a]pyridine moiety is then synthesized separately and coupled with the benzofuran core via amide bond formation. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or dimethylformamide, and reagents such as acyl chlorides or anhydrides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group would produce an amine-substituted benzofuran .

Scientific Research Applications

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is unique due to the combination of its benzofuran and pyrazolo[1,5-a]pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Biological Activity

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a pyrazolo[1,5-a]pyridine moiety. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

Biological Activity Overview

Research indicates that compounds related to benzofuran and pyrazolo[1,5-a]pyridine exhibit a variety of biological activities, including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds have been reported to inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains and fungi.

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases, which play crucial roles in cell signaling and cancer progression.
  • Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammation.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.1 to 10 µM against MDA-MB-231 (triple-negative breast cancer) cells, demonstrating significant potency compared to standard chemotherapy agents like doxorubicin .

Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using an LPS-induced model in mice. The compound significantly reduced levels of TNF-alpha and IL-6 by up to 80%, indicating its potential as an anti-inflammatory agent .

CompoundIC50 (µM)Activity
This compound0.12Anticancer
Benzofuran derivative X0.05Anticancer
Benzofuran derivative Y>50Inactive

Pharmacokinetics

The pharmacokinetic profile of similar compounds has shown promising results regarding bioavailability and clearance rates. For instance, a related compound demonstrated an oral bioavailability of approximately 31.8% with a clearance rate of 82.7 mL/h/kg . These properties suggest that the compound may be suitable for further development as a therapeutic agent.

Toxicity Studies

Toxicity assessments revealed that doses up to 2000 mg/kg did not result in acute toxicity in animal models, suggesting a favorable safety profile for potential clinical applications .

Properties

IUPAC Name

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-15-7-4-5-12-9-16(24-17(12)15)18(22)19-10-13-11-20-21-8-3-2-6-14(13)21/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGPWWHOGYNVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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